- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β IsoformJournal of Medicinal Chemistry, 2011, 54(22), 7815-7833,
Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
상품 이름:furo3,2-dpyrimidine-2,4-diol
furo3,2-dpyrimidine-2,4-diol 화학적 및 물리적 성질
이름 및 식별자
-
- Furo[3,2-d]pyrimidine-2,4-diol
- 1H-furo[3,2-d]pyrimidine-2,4-dione
- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- furo3,2-dpyrimidine-2,4-diol
-
- MDL: MFCD11520867
- 인치: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
- InChIKey: UEICIOHAOMRQDE-UHFFFAOYSA-N
- 미소: O=C1NC2=C(OC=C2)C(=O)N1
계산된 속성
- 정밀분자량: 152.02200
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
실험적 성질
- PSA: 79.38000
- LogP: 0.63400
furo3,2-dpyrimidine-2,4-diol 보안 정보
furo3,2-dpyrimidine-2,4-diol 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
중국 세관 번호:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
furo3,2-dpyrimidine-2,4-diol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314223-10.0g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10.0g |
$9571.0 | 2023-07-10 | |
Enamine | EN300-314223-2.5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 2.5g |
$2490.0 | 2023-09-05 | |
Enamine | EN300-314223-0.25g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.25g |
$589.0 | 2023-09-05 | |
Enamine | EN300-314223-0.1g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.1g |
$413.0 | 2023-09-05 | |
Alichem | A089000433-10g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10g |
$3142.11 | 2023-08-31 | |
Alichem | A089000433-5g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$2200.00 | 2023-08-31 | |
Enamine | EN300-314223-5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$4909.0 | 2023-09-05 | |
1PlusChem | 1P00600E-250mg |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 250mg |
$287.00 | 2024-04-19 | |
Ambeed | A697207-1g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 1g |
$850.0 | 2025-03-04 | |
abcr | AB334496-1g |
Furo[3,2-d]pyrimidine-2,4-diol; . |
956034-06-3 | 1g |
€1771.00 | 2025-02-20 |
furo3,2-dpyrimidine-2,4-diol 합성 방법
합성회로 1
반응 조건
1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
합성회로 2
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
참조
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
참조
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
합성회로 4
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water
참조
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitorsMedChemComm, 2014, 5(12), 1821-1828,
합성회로 6
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C
참조
- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
참조
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
참조
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
참조
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
참조
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
furo3,2-dpyrimidine-2,4-diol Raw materials
- Methyl 3-ureidofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester
- Chlorosulfonyl isocyanate
- Methyl 3-aminofuran-2-carboxylate
furo3,2-dpyrimidine-2,4-diol Preparation Products
furo3,2-dpyrimidine-2,4-diol 관련 문헌
-
Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177
956034-06-3 (furo3,2-dpyrimidine-2,4-diol) 관련 제품
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- 897305-46-3(2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one)
- 1807099-26-8(2-(Aminomethyl)-5-(difluoromethyl)-6-iodopyridine-3-carboxylic acid)
- 2228286-74-4(O-{1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethyl}hydroxylamine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):167.0/284.0/765.0